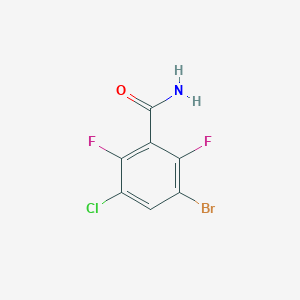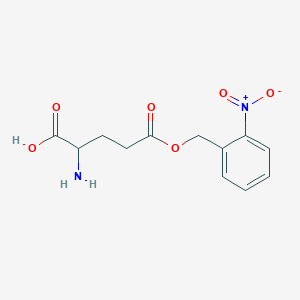![molecular formula C14H18O3 B13712580 Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by a cyclopropane ring attached to a carboxylate group, which is further substituted with a benzyloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxyacetic acid or benzaldehyde.
Reduction: Methyl 1-[2-(hydroxyethyl)]cyclopropanecarboxylate.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring, being a strained system, is highly reactive and can participate in various chemical transformations. The benzyloxy group can undergo oxidation or substitution reactions, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the presence of specific catalysts or reagents that target the functional groups .
類似化合物との比較
- Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- Methyl butanoate
- Isopentyl acetate
Comparison: this compound is unique due to the presence of the benzyloxyethyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. For example, Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate contains chlorine atoms that significantly alter its chemical properties and reactivity. Similarly, esters like Methyl butanoate and Isopentyl acetate, while structurally different, share some common reactivity patterns but lack the cyclopropane ring, making them less strained and reactive .
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
methyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-13(15)14(7-8-14)9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChIキー |
CUJYZJOWBZMIHQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


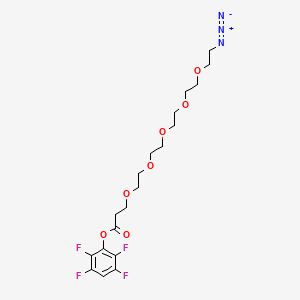
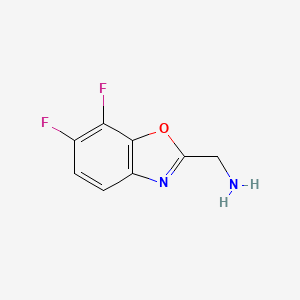
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
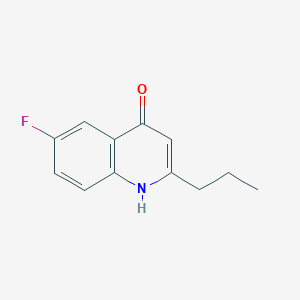
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
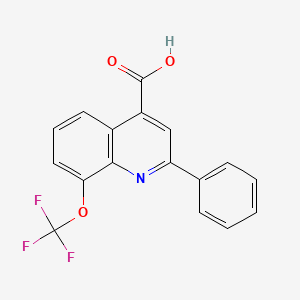



![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
